trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol
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Overview
Description
trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopentanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxylation reagents.
Coupling Reactions: The phenyl ring with the trifluoromethoxy group is then coupled with the cyclopentanol ring using coupling reactions such as Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group in the cyclopentanol ring is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl ring, where the trifluoromethoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium (Pd) and specific ligands.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new trifluoromethoxylation reagents .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylacetylene
- (4-(Trifluoromethoxy)phenyl)urea
Comparison:
- 4-(Trifluoromethoxy)phenylacetylene: This compound contains a trifluoromethoxy group attached to a phenyl ring with an acetylene moiety. It differs from trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol in its structure and reactivity .
- (4-(Trifluoromethoxy)phenyl)urea: This compound has a trifluoromethoxy group attached to a phenyl ring with a urea moiety. It is used in different applications compared to this compound .
Properties
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)17-9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11,16H,1-3H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIKQNBBUAGNC-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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